molecular formula C8H17IN4O B3146399 4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide CAS No. 59784-53-1

4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide

Cat. No.: B3146399
CAS No.: 59784-53-1
M. Wt: 312.15 g/mol
InChI Key: PBTDRWSHCWVTQP-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for preparing 4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide are not extensively documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the reaction of appropriate precursors under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring purity and consistency.

Chemical Reactions Analysis

4-Acetyl-1,4-diazepane-1-carboximidamide hydroiodide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

as a chemical reagent, it likely interacts with proteins and other biomolecules through various chemical reactions, such as binding to active sites or modifying specific amino acid residues . These interactions can affect the structure and function of proteins, thereby influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Properties

IUPAC Name

4-acetyl-1,4-diazepane-1-carboximidamide;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O.HI/c1-7(13)11-3-2-4-12(6-5-11)8(9)10;/h2-6H2,1H3,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDRWSHCWVTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672338
Record name 4-Acetyl-1,4-diazepane-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59784-53-1
Record name 4-Acetyl-1,4-diazepane-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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